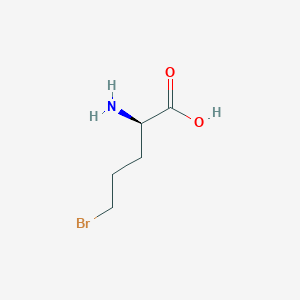
(5-Chloroquinolin-8-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Chlorination: Starting with 4,7-dichloroquinoline, the compound is reacted with hydrazine hydrate.
Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of 5-Chloro-8-hydrazinylquinoline.
Industrial Production Methods
Industrial production methods for 5-Chloro-8-hydrazinylquinoline involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-8-hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological activities or different chemical properties .
Applications De Recherche Scientifique
5-Chloro-8-hydrazinylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Employed in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Chloro-8-hydrazinylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it effective against certain types of bacteria and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a hydrazinyl group, used as an antituberculosis agent
Uniqueness
5-Chloro-8-hydrazinylquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
446830-53-1 |
|---|---|
Formule moléculaire |
C9H8ClN3 |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
(5-chloroquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-4-8(13-11)9-6(7)2-1-5-12-9/h1-5,13H,11H2 |
Clé InChI |
FXMUMQNKHIVWMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



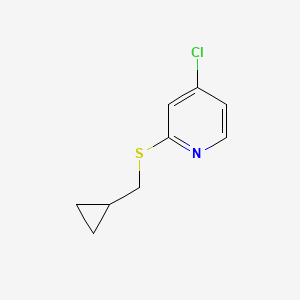
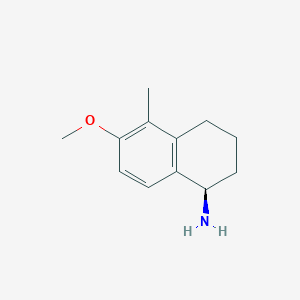
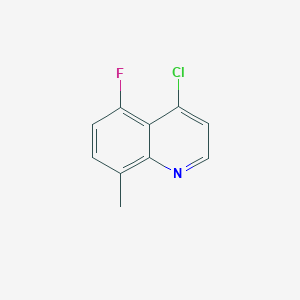
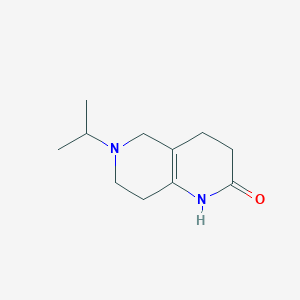
![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)
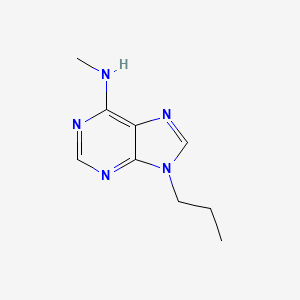
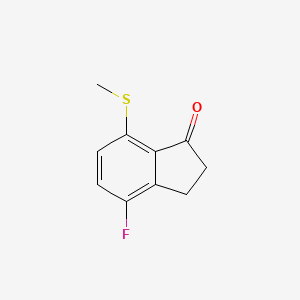
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)

![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)
![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
